molecular formula C15H27NO4 B13478412 Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13478412
M. Wt: 285.38 g/mol
InChI Key: NXOGVMIIGBAROA-UHFFFAOYSA-N
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Description

Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[55]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural framework This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional structures that can impart unique chemical and biological properties

Preparation Methods

The synthesis of tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.

Chemical Reactions Analysis

Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, blocking its function and ultimately leading to the death of the bacterium. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic frameworks but differ in the specific substituents and functional groups attached to the spiro ring. The unique combination of oxygen and nitrogen atoms in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 10-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-4-15(10-12(16)11-17)5-8-19-9-6-15/h12,17H,4-11H2,1-3H3

InChI Key

NXOGVMIIGBAROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)CC1CO

Origin of Product

United States

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